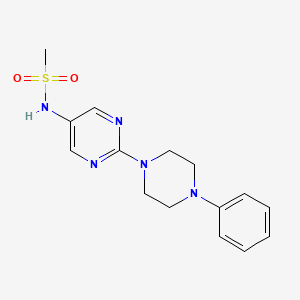

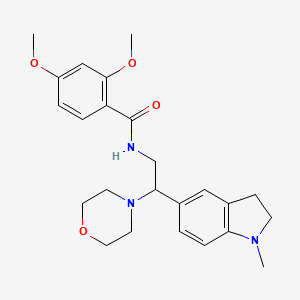

![molecular formula C8H7N3O2 B2804122 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1784434-49-6](/img/structure/B2804122.png)

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

The molecular weight of 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is 177.16 . The IUPAC name is 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid and the InChI code is 1S/C8H7N3O2/c1-5-4-9-11-3-2-6 (8 (12)13)10-7 (5)11/h2-4H,1H3, (H,12,13) .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH 2 -group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis

The physical form of 3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is powder . It has a density of 1.49±0.1 g/cm3 .Applications De Recherche Scientifique

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines (PPs) have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes . Their simpler and greener synthetic methodology and tunable photophysical properties make them ideal for this application .

Chemosensors

The heteroatoms (B, N, O or S) in pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions . This property allows them to be used as chemosensors .

Organic Materials

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . This makes them attractive for use in the progress of organic materials .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry . They have been used as an antitumor scaffold . Their structural diversity allows a synergic effect between new synthetic routes and the possible applications of these compounds .

Enzymatic Inhibitory Activity

Pyrazolo[1,5-a]pyrimidines have shown potential in enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Chronic Obstructive Pulmonary Disease (COPD) Treatment

A novel library of compounds utilizing the pyrazolo[1,5-a]pyrimidine core has been developed for future COPD treatment .

Antifungal Activities

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in antifungal activities against various fungi .

Metalation of Triazolopyridines

The pyrazolo[1,5-a]pyrimidine core has been used to improve the methods of metalation of triazolopyridines . This increases the tolerance to functional groups .

Safety And Hazards

Propriétés

IUPAC Name |

3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-4-9-11-3-2-6(8(12)13)10-7(5)11/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVOUQXECYGUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=C(C=CN2N=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

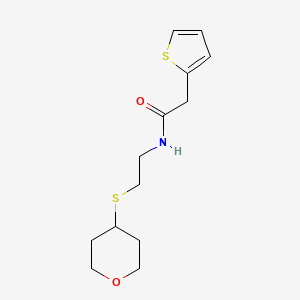

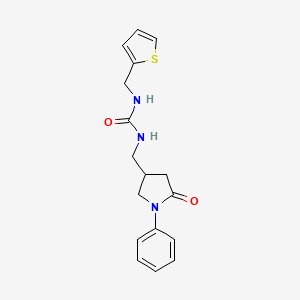

![4-(6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2804039.png)

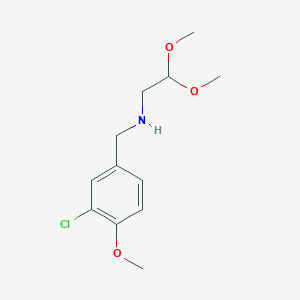

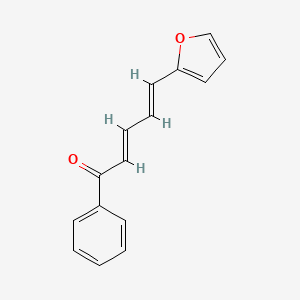

![1-benzyl-9-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2804040.png)

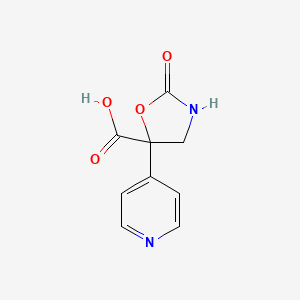

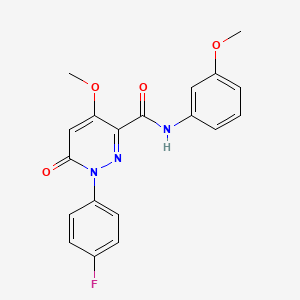

![2-bromo-N-{[6-(cyclopentyloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2804041.png)

![4-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2804046.png)

![N~1~-[3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5-yl]-N~2~,N~2~-dimethyl-1,2-ethanediamine](/img/structure/B2804052.png)

![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B2804057.png)